molecular formula C16H9IN2O2 B143976 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one CAS No. 126433-42-9

3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one

Cat. No. B143976
M. Wt: 388.16 g/mol
InChI Key: GTQDKQRZKDDFGV-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one, also known as IKK Inhibitor VII, is a potent inhibitor of IκB kinase (IKK). IKK is a key regulator of the NF-κB pathway, which is involved in the regulation of inflammation, immunity, and cell survival. IKK Inhibitor VII has been widely used in scientific research to study the role of IKK in various cellular processes.

Mechanism Of Action

3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII acts by inhibiting the activity of IκB kinase (3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one), a key regulator of the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammation, immunity, and cell survival. When activated, NF-κB translocates to the nucleus and activates the expression of various genes that are involved in these processes. 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII blocks the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB.

Biochemical And Physiological Effects

3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as T cells and macrophages. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. In addition, 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been shown to have neuroprotective effects in models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII in lab experiments is its potency and specificity. It is a highly selective inhibitor of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one and does not affect other kinases or enzymes. This allows researchers to study the specific role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in various cellular processes without interference from other pathways. However, one limitation of using 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII is its potential toxicity. It is important to use appropriate safety precautions when handling this compound, as it can be harmful if ingested or inhaled.

Future Directions

There are several future directions for research involving 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII. One area of interest is the development of new therapeutic strategies for the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of the role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in the development of cancer, and the potential use of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one inhibitors as anti-cancer agents. In addition, there is ongoing research into the neuroprotective effects of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one inhibitors in models of Alzheimer's disease and other neurodegenerative disorders.

Synthesis Methods

The synthesis of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII involves several steps. The starting material is 5-iodoindole-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-aminoacetophenone to form an intermediate, which is cyclized to form the indolone ring system. The resulting compound is then treated with hydrazine hydrate to form the hydrazone, which is further reacted with acetic anhydride to form the final product.

Scientific Research Applications

3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been used in a wide range of scientific research applications. It has been used to study the role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in various cellular processes, including inflammation, immunity, and cell survival. It has also been used to investigate the mechanisms underlying the development of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. In addition, 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been used to develop new therapeutic strategies for the treatment of these diseases.

properties

CAS RN

126433-42-9

Product Name

3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one

Molecular Formula

C16H9IN2O2

Molecular Weight

388.16 g/mol

IUPAC Name

2-(2-hydroxy-5-iodo-1H-indol-3-yl)indol-3-one

InChI

InChI=1S/C16H9IN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H

InChI Key

GTQDKQRZKDDFGV-YPKPFQOOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/3\C4=C(C=CC(=C4)I)NC3=O)/N2

SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O

synonyms

5'-iodoindirubin

Origin of Product

United States

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